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Introduction: The Enigma of D-Homocitrulline in
Mammalian Pathophysiology

The landscape of metabolic research is continually evolving, with a growing appreciation for the
roles of non-canonical amino acids and their stereocisomers. Among these, D-homocitrulline
presents a compelling area of investigation. Its L-isomer, L-homocitrulline, is a well-
documented product of protein carbamylation, a non-enzymatic post-translational modification
where cyanate, derived from urea, modifies lysine residues.[1][2] This process is significantly
accelerated in pathological states characterized by high urea levels, such as chronic kidney
disease (CKD), and is implicated in the progression of atherosclerosis and other inflammatory
conditions.[3][4][5][6]

While L-homocitrulline arises from the modification of L-lysine within proteins, the origins and
metabolic fate of D-homocitrulline in mammals are largely unexplored. It could potentially
enter the system through dietary sources or be endogenously formed via non-stereospecific
carbamylation of free D-lysine. Understanding the metabolism of D-homocitrulline is crucial,
as the accumulation of D-amino acids can have profound physiological effects. Mammals
possess enzymatic machinery, such as D-amino acid oxidase (DAO), to metabolize D-amino
acids, converting them to their corresponding a-keto acids.[7][8][9][10] The activity of DAO on
D-homocitrulline, however, remains to be characterized.
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These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals to establish and utilize robust animal models for the systematic
study of D-homocitrulline metabolism. We will detail the rationale and protocols for two
primary modeling approaches: a CKD model to investigate endogenous homaocitrulline
formation and an exogenous administration model to delineate the metabolic pathways of D-
homodcitrulline, including the potential involvement of DAO.

SECTION 1: Animal Model Selection and Rationale

The choice of an animal model is contingent on the specific research question. To
comprehensively study D-homocitrulline, we propose a multi-pronged approach utilizing both
disease-state and direct administration models.

Model 1: Chronic Kidney Disease (CKD) Mouse Model

Rationale: The primary driver for endogenous L-homaocitrulline production is elevated urea, a
hallmark of CKD.[3][4] By inducing CKD in mice, we can create a state of chronic hyperuremia
and carbamylation stress. This model is invaluable for investigating whether D-homocitrulline
is formed in vivo and for studying the consequences of its potential accumulation in a clinically
relevant context. The 5/6th partial nephrectomy (PNx) model is a widely accepted surgical
approach that mimics the progressive nature of human CKD.[11]

Experimental Utility:

« To quantify the endogenous levels of both D- and L-homocitrulline in plasma and tissues
under uremic conditions.

e To correlate the levels of D-homocitrulline with the severity of renal dysfunction and levels
of other uremic toxins.

o To assess the long-term pathological consequences of homocitrulline accumulation in
various organs.

Model 2: Exogenous D-Homocitrulline Administration

Rationale: To specifically study the absorption, distribution, metabolism, and excretion (ADME)
of D-homocitrulline, direct administration to healthy animals is necessary. This approach
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allows for precise control over the dosage and timing of exposure, facilitating pharmacokinetic
and metabolic studies.

Experimental Utility:
» To determine the bioavailability and pharmacokinetic profile of D-homocitrulline.
» To identify the metabolic products of D-homocitrulline in urine and plasma.

e To assess the tissue distribution of D-homocitrulline and its metabolites.

Model 2a: The D-Amino Acid Oxidase (DAO) Knockout
Mouse

Rationale: DAO is a key enzyme in the catabolism of neutral and basic D-amino acids in
mammals.[9][10] To elucidate the specific role of DAO in D-homocitrulline metabolism, a
genetically modified mouse model lacking a functional DAO gene is the ideal tool. By
comparing the metabolic fate of administered D-homocitrulline in DAO knockout mice to that
in wild-type counterparts, the contribution of DAO can be definitively established. Mutant mice
lacking DAO activity have been previously generated and are instrumental in such studies.[12]
[13]

Experimental Utility:
e To determine if D-homocitrulline is a substrate for DAO in vivo.

o To quantify the accumulation of D-homocitrulline in plasma and tissues in the absence of
DAO activity.

» To identify alternative metabolic pathways for D-homocitrulline that may become apparent
when the primary DAO pathway is absent.

SECTION 2: Experimental Workflows and Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments.
All animal procedures must be conducted in accordance with institutional and national
guidelines for animal care and use.
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Caption: Overall experimental workflow from animal model generation to data analysis.

Protocol 1: Induction of Chronic Kidney Disease via
5/6th Partial Nephrectomy (PNXx) in Mice

This protocol describes a two-step surgical procedure to induce stable CKD.

Materials:
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Male C57BL/6 mice (10-12 weeks old)

Anesthetic (e.qg., isoflurane)

Surgical tools (scalpels, forceps, scissors, electrocautery)
Sutures (4-0 or 5-0)

Warming pad

Analgesics (e.g., buprenorphine)

Sterile saline

Procedure:

Step 1: Left Kidney Partial Nephrectomy

Anesthetize the mouse and confirm the absence of a pedal reflex.[11] Place the mouse in a
prone position on a warming pad.

Shave and disinfect the left flank.
Make a small incision through the skin and muscle layers to expose the left kidney.

Gently exteriorize the kidney and ligate the upper and lower poles of the kidney with a 5-0
suture.

Excise the two poles, effectively removing approximately two-thirds of the kidney mass.
Control any bleeding with gentle pressure or electrocautery.

Return the kidney to the abdominal cavity.

Close the muscle and skin layers with sutures.

Administer analgesic and allow the mouse to recover in a warm cage. Monitor for at least 24
hours.

© 2025 BenchChem. All rights reserved. 5/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5755318/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Step 2: Right Nephrectomy (1 week after Step 1)

» Allow the mice to recover for one week.

e Anesthetize the mouse as described above.

» Shave and disinfect the right flank.

» Make an incision to expose the right kidney.

» Ligate the renal artery, vein, and ureter together with a single suture.
» Remove the entire right kidney.

o Close the incision in layers.

e Provide post-operative care as in Step 1.

Validation:

e Monitor blood urea nitrogen (BUN) and creatinine levels weekly. A significant and sustained
elevation confirms the uremic state.[14][15]

o Sham-operated animals (undergoing anesthesia and incisions without kidney removal)
should be used as controls.

Protocol 2: Exogenous D-Homocitrulline Administration

Materials:

Synthetic D-homocitrulline

Vehicle (e.qg., sterile saline or PBS)

Oral gavage needles or sterile syringes and needles for injection

Wild-type and DAO knockout mice

Procedure:
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» Fast mice for 4-6 hours prior to administration to ensure consistent absorption.
e Prepare a solution of D-homocitrulline in the chosen vehicle at the desired concentration.

o For oral administration, deliver a precise volume of the D-homocitrulline solution directly
into the stomach using an oral gavage needle.

o For intraperitoneal (IP) injection, inject the solution into the peritoneal cavity.
» A control group of animals should receive the vehicle alone.

e Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120,
240, 480 minutes) for pharmacokinetic analysis.

e Place mice in metabolic cages for timed urine collection (e.g., 0-8h, 8-24h) to analyze
excretion.

Protocol 3: Sample Collection and Preparation

Blood Collection:

e Collect blood via tail vein or submandibular bleeding into EDTA-coated tubes.

o Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

o Store plasma at -80°C until analysis.

Tissue Collection:

o At the study endpoint, euthanize mice via an approved method.

o Perfuse the circulatory system with cold PBS to remove blood from the tissues.

o Harvest tissues of interest (e.g., kidney, liver, brain, heart), snap-freeze in liquid nitrogen, and
store at -80°C.

Sample Preparation for Homocitrulline Analysis:
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e Plasma: For total homocitrulline (free + protein-bound), an acid hydrolysis step is required to
release homocitrulline from proteins. For free homocitrulline, perform protein precipitation
(e.g., with acetonitrile or trichloroacetic acid).

o Tissues: Homogenize frozen tissue in a suitable buffer. Perform acid hydrolysis on a portion
of the homogenate for total homocitrulline analysis.

e Acid Hydrolysis: Add 6M HCI to the sample and incubate at 110°C for 18-24 hours.
Neutralize the hydrolysate before analysis.

o Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to clean up the
samples and concentrate the amino acids.

Protocol 4: Chiral LC-MS/MS Analysis of D- and L-
Homocitrulline

Rationale: Accurate quantification of D- and L-homocitrulline requires their chromatographic
separation, as they are stereoisomers with identical mass-to-charge ratios. This can be
achieved using a chiral stationary phase.[16][17]

Instrumentation:

e High-Performance Liquid Chromatography (HPLC) system

e Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
e Chiral column (e.g., CROWNPAK CR-I(+) or similar)

LC Method:

e Column: CROWNPAK CR-I(+) (150 mm x 3.0 mm, 5 pm)

* Mobile Phase: Isocratic or gradient elution with a mobile phase typically containing an
organic solvent (e.g., acetonitrile/ethanol) and an acidic aqueous component (e.g., water
with trifluoroacetic acid).[16][18]

e Flow Rate: 0.4 - 0.6 mL/min
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e Column Temperature: 25°C

e Injection Volume: 5-10 L

MS/MS Method:

lonization Mode: Positive Electrospray lonization (ESI+)

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: Monitor specific precursor-to-product ion transitions for homocitrulline
(e.g., m/z190.1 -> 173.1, 190.1 -> 127.1).[4]

Stable Isotope Labeled Internal Standard: Use a stable isotope-labeled amino acid (e.g., d7-
citrulline) as an internal standard for accurate quantification.

Data Analysis:
o Generate calibration curves using standards of pure D- and L-homocitrulline.

 Integrate the peak areas for D-homocitrulline, L-homocitrulline, and the internal standard in
each sample.

e Calculate the concentration of each enantiomer based on the calibration curve.

SECTION 3: Data Presentation and Expected
Outcomes

Quantitative data should be summarized in tables for clarity and ease of comparison between
experimental groups.

Table 1: Expected Homocitrulline Levels in the CKD Model
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Analyte Sham Control (pM) CKD (5/6th PNx) (pM)
Plasma L-Homocitrulline Baseline Significantly Increased
Plasma D-Homocitrulline Undetectable / Trace Potentially Detectable
Kidney L-Homocitrulline Baseline Significantly Increased
Kidney D-Homocitrulline Undetectable / Trace Potentially Detectable

Table 2: Expected Plasma D-Homocitrulline Levels After Exogenous Administration

Model Peak Plasma Conc. Time to Peak Area Under Curve
ode
(Cmax) (Tmax) (AUC)
Wild-Type X Y V4
DAO Knockout > X >Y 4
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Caption: Hypothesized metabolic pathways of D-homocitrulline in mammals.

SECTION 4: Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of the findings, every protocol must incorporate a
self-validating system.

o Controls are Non-Negotiable: Sham-operated mice in the CKD model and vehicle-treated
mice in the administration studies are essential to isolate the effects of uremia and D-
homocitrulline, respectively.

¢ Genetic Confirmation: For DAO knockout studies, genotyping must be performed to confirm
the absence of the functional gene in the experimental animals.

o Analytical Rigor: The chiral LC-MS/MS method must be fully validated for linearity, accuracy,
precision, and limit of detection according to standard bioanalytical guidelines. Quality
control samples must be run with each batch of study samples.

» Blinding: Whenever possible, sample analysis and data interpretation should be performed
by personnel blinded to the experimental groups to prevent bias.

By adhering to these principles, the generated data will be robust, reliable, and contribute
meaningfully to our understanding of D-homocitrulline metabolism.

References

o Ohide, H., Miyoshi, Y., Maruyama, R., Hamase, K., & Konno, R. (2011). D-Amino acid
metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic
study. Journal of Chromatography B, 879(29), 3162-3168. [Link]

e Sasabe, J., Miyoshi, Y., & Hamase, K. (2016). Emerging Role of D-Amino Acid Metabolism in
the Innate Defense. Frontiers in Microbiology, 7, 119. [Link]

e Sasabe, J., Miyoshi, Y., Suzuki, M., & Hamase, K. (2016). Emerging Role of D-Amino Acid
Metabolism in the Innate Defense. Frontiers in Microbiology, 7. [Link]

e Konno, R., & Hamase, K. (2017). D-amino acids metabolism in mammals. Journal of Clinical
and Experimental Medicine, 32(3), 125-130. [Link]

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.benchchem.com/product/b556029?utm_src=pdf-body
https://www.benchchem.com/product/b556029?utm_src=pdf-body
https://www.benchchem.com/product/b556029?utm_src=pdf-body
https://www.benchchem.com/product/b556029?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S157002321100486X
https://www.frontiersin.org/articles/10.3389/fmicb.2016.00119/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4749692/
https://www.jstage.jst.go.jp/article/jcam/14/2/14_65/_article
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Kalim, S., & Karumanchi, S. A. (2014). Protein Carbamylation in Kidney Disease:
Pathogenesis and Clinical Implications. American Journal of Kidney Diseases, 64(5), 792-
801. [Link]

Wikipedia. (n.d.). D-amino acid oxidase. [Link]

Konno, R. (2018). Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates.
Frontiers in Molecular Biosciences, 5, 59. [Link]

Genchi, G. (2017). An overview on D-amino acids. Amino Acids, 49(9), 1521-1533. [Link]

Konno, R. (2000). What is the physiological function of D-Amino-acid oxidase?
ResearchGate. [Link]

Pollegioni, L., Piubelli, L., & Molla, G. (2015). Human D-Amino Acid Oxidase: Structure,
Function, and Regulation. Frontiers in Molecular Biosciences, 2, 32. [Link]

Gabizon, D., Goren, E., Shaked, U., Averbukh, Z., Rosenmann, E., & Modai, D. (1985).
Induction of chronic renal failure in the mouse: a new model. Nephron, 40(3), 349-352. [Link]

Gabizon, D., Goren, E., Shaked, U., Averbukh, Z., Rosenmann, E., & Modai, D. (1985).
Induction of Chronic Renal Failure in the Mouse: A New Model. Karger Publishers. [Link]

Pietrement, C., Jaisson, S., & Gillery, P. (2013). Chronic Increase of Urea Leads to
Carbamylated Proteins Accumulation in Tissues in a Mouse Model of CKD. PLoS ONE,
8(12), e82506. [Link]

Gabizon, D., Goren, E., Shaked, U., Averbukh, Z., Rosenmann, E., & Modai, D. (1985).
Induction of Chronic Renal Failure in the Mouse: A New Model. Nephron, 40(3), 349-352.
[Link]

Kalim, S. (2014). Protein carbamylation and uremic cardiomyopathy in chronic kidney
disease. NIH RePORTER. [Link]

Gao, S., Wang, Y., & Li, H. (2017). A Mouse 5/6th Nephrectomy Model That Induces
Experimental Uremic Cardiomyopathy. Journal of Visualized Experiments, (129), 56524.
[Link]

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4212028/
https://en.wikipedia.org/wiki/D-amino-acid_oxidase
https://www.frontiersin.org/articles/10.3389/fmolb.2018.00059/full
https://pubmed.ncbi.nlm.nih.gov/28681245/
https://www.researchgate.net/publication/285984242_What_is_the_physiological_function_of_D-Amino-acid_oxidase
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4500922/
https://pubmed.ncbi.nlm.nih.gov/4022248/
https://www.karger.com/Article/Abstract/183491
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3852277/
https://www.karger.com/Article/PDF/183491
https://reporter.nih.gov/project-details/8681596
https://www.jove.com/t/56524/a-mouse-5-6th-nephrectomy-model-that-induces-experimental-uremic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Jaisson, S., Doué, M., & Gillery, P. (2021). Carbamylated Proteins in Renal Disease:
Aggravating Factors or Just Biomarkers?. Toxins, 13(7), 488. [Link]

Kalim, S., & Karumanchi, S. A. (2014). Protein carbamylation in kidney disease:
pathogenesis and clinical implications. American journal of kidney diseases, 64(5), 792-801.
[Link]

Gorisse, L., Pietrement, C., Vuiblet, V., Schmelzer, C. E., Kéhler, M., Duca, L., ... & Gillery, P.
(2016). Protein carbamylation is a hallmark of aging. Proceedings of the National Academy
of Sciences, 113(5), 1191-1196. [Link]

You, Y., Nakayasu, E. S., & Ansong, C. (2024). Protein carbamylation and proteomics: from
artifacts to elucidation of biological functions. Frontiers in Molecular Biosciences, 10,
1332824. [Link]

Jaisson, S., & Gillery, P. (2010). Carbamylation of amino acids and proteins in uremia.
ResearchGate. [Link]

Koenen, M., Le-Deffge, S., & Tegtbur, U. (2020). Development of a Mouse Model of Uremic
Cardiomyopathy: Investigating the Impact of Chronic Kidney Disease on Cardiac Function
and Signaling Pathway. International Journal of Molecular Sciences, 21(23), 9032. [Link]

Moinard, C., Nicolis, I., Neveux, N., Darquy, S., Bénazeth, S., & Cynober, L. (2008). Dose-
ranging effects of citrulline administration on plasma amino acids and hormonal patterns in
healthy subjects. British Journal of Nutrition, 99(4), 855-862. [Link]

Evered, D. F., & Vadgama, J. V. (1983). Absorption of homocitrulline from the gastrointestinal
tract. British Journal of Nutrition, 49(1), 35-42. [Link]

Saminathan, A., & Singh, P. (2021). Uremia Coupled with Mucosal Damage Predisposes
Mice with Kidney Disease to Systemic Infection by Commensal Candida albicans.
ImmunoHorizons, 5(1), 1-13. [Link]

Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. [Link]

Konya, Y., & Hamase, K. (2022). Separation of the enantiomers of underivatized amino acids
by using serially connected dual column high-performance liquid chromatography. AVESIS.

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.mdpi.com/2072-6651/13/7/488
https://pubmed.ncbi.nlm.nih.gov/24997092/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4747754/
https://www.frontiersin.org/articles/10.3389/fmolb.2023.1332824/full
https://www.researchgate.net/publication/279521369_Carbamylation_of_amino_acids_and_proteins_in_uremia-_a_review
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7727827/
https://citrage.com/wp-content/uploads/2019/06/2008-Moinard-et-al-BJN.pdf
https://pubmed.ncbi.nlm.nih.gov/6821687/
https://academic.oup.com/immunohorizons/article/5/1/1/6094770
https://www.shimadzu.com/an/literature/hplc/c146-e336.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[Link]

e Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids.
[Link]

o Wikipedia. (n.d.). Homocitrulline. [Link]

e Hamase, K., Morikawa, A., & Zaitsu, K. (2021). Simultaneous Measurement of Amino Acid
Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization
Using Na-(5-Fluoro-2,4-dinitrophenyl)-I-leucinamide (I-FDLA). Metabolites, 11(1), 47. [Link]

e Barra, L., Rajamohoan, A., & EIHayek, S. (2014). The Effect of Homocitrullinated
Lipoproteins on Immune Cell Function in Rheumatoid Arthritis- Associated Cardiovascular
Disease. Arthritis & Rheumatology, 66, S1293-S1293. [Link]

e Bio-Synthesis Inc. (2014). Homocitrulline. [Link]

e Le, T. H. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules,
26(23), 7175. [Link]

o Wikipedia. (n.d.). Branched-chain amino acid aminotransferase. [Link]

e Fesko, K., & Bezsudnova, E. (2022). To the Understanding of Catalysis by D-Amino Acid
Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense.
International Journal of Molecular Sciences, 23(21), 13540. [Link]

e Yvon, M., & Roudot-Algaron, F. (2000). Characterization and Role of the Branched-Chain
Aminotransferase (BcaT) Isolated from Lactococcus lactis subsp. cremoris NCDO 763.
Applied and Environmental Microbiology, 66(2), 531-537. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://avesis.hacettepe.edu.tr/yayin/d2170327-020a-4876-857c-87d210519391/separation-of-the-enantiomers-of-underivatized-amino-acids-by-using-serially-connected-dual-column-high-performance-liquid-chromatography
https://www.ssi.shimadzu.com/products/liquid-chromatography-mass-spectrometry/lc-msms-method-packages/dl-amino-acids.html
https://en.wikipedia.org/wiki/Homocitrulline
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7830424/
https://acrabstracts.org/abstract/the-effect-of-homocitrullinated-lipoproteins-on-immune-cell-function-in-rheumatoid-arthritis-associated-cardiovascular-disease/
https://www.biosyn.com/tew/Homocitrulline.htm
https://www.mdpi.com/1420-3049/26/23/7175
https://en.wikipedia.org/wiki/Branched-chain_amino_acid_aminotransferase
https://www.mdpi.com/1422-0067/23/21/13540
https://journals.asm.org/doi/10.1128/AEM.66.2.531-537.2000
https://www.benchchem.com/product/b556029?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Homocitrulline - Wikipedia [en.wikipedia.org]
2. Homocitrulline [biosyn.com]

3. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC
[pmc.ncbi.nlm.nih.gov]

4. Chronic Increase of Urea Leads to Carbamylated Proteins Accumulation in Tissues in a
Mouse Model of CKD - PMC [pmc.ncbi.nim.nih.gov]

5. mdpi.com [mdpi.com]

6. Protein carbamylation in kidney disease: pathogenesis and clinical implications - PubMed
[pubmed.ncbi.nim.nih.gov]

7. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense
[frontiersin.org]

8. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC
[pmc.ncbi.nlm.nih.gov]

9. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

10. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates
[frontiersin.org]

11. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy -
PMC [pmc.ncbi.nim.nih.gov]

12. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects
of the metabolic study - PubMed [pubmed.ncbi.nim.nih.gov]

13. researchgate.net [researchgate.net]

14. Induction of chronic renal failure in the mouse: a new model - PubMed
[pubmed.ncbi.nim.nih.gov]

15. karger.com [karger.com]
16. shimadzu.com [shimadzu.com]

17. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments
[ssi.shimadzu.com]

18. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

To cite this document: BenchChem. [Application Notes & Protocols for Investigating D-
Homocitrulline Metabolism Using Animal Models]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b556029#animal-models-for-studying-d-
homocitrulline-metabolism]

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://en.wikipedia.org/wiki/Homocitrulline
https://www.biosyn.com/tew/homocitrulline.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC4209336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4209336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3853192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3853192/
https://www.mdpi.com/1422-0067/23/1/574
https://pubmed.ncbi.nlm.nih.gov/25037561/
https://pubmed.ncbi.nlm.nih.gov/25037561/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.00933/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2018.00933/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5954117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5954117/
https://en.wikipedia.org/wiki/D-amino_acid_oxidase
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2017.00082/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2017.00082/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755318/
https://pubmed.ncbi.nlm.nih.gov/21757409/
https://pubmed.ncbi.nlm.nih.gov/21757409/
https://www.researchgate.net/publication/228979005_What_is_the_physiological_function_of_D-Amino-acid_oxidase
https://pubmed.ncbi.nlm.nih.gov/4010850/
https://pubmed.ncbi.nlm.nih.gov/4010850/
https://karger.com/nef/article/40/3/349/214080/Induction-of-Chronic-Renal-Failure-in-the-Mouse-A
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/brochures/23964/c146e336.pdf
https://www.ssi.shimadzu.com/products/liquid-chromatograph-mass-spectrometry/lc-ms-system/lcmsms-method-package-for-dl-amino-acids/index.html
https://www.ssi.shimadzu.com/products/liquid-chromatograph-mass-spectrometry/lc-ms-system/lcmsms-method-package-for-dl-amino-acids/index.html
https://abis-files.ankara.edu.tr/avesis/dc6e4703-179d-4ee7-bfed-65846ea7766f?AWSAccessKeyId=IWSFAYG2FPIW95WAB9B5&Expires=1768077975&Signature=A6hMTnanb09sFlGbyrtLNSvD3SA%3D
https://www.benchchem.com/product/b556029#animal-models-for-studying-d-homocitrulline-metabolism
https://www.benchchem.com/product/b556029#animal-models-for-studying-d-homocitrulline-metabolism
https://www.benchchem.com/product/b556029#animal-models-for-studying-d-homocitrulline-metabolism
https://www.benchchem.com/product/b556029#animal-models-for-studying-d-homocitrulline-metabolism
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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